[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester
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Overview
Description
[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonic acid ester group, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester typically involves the reaction of ethylmethylamine with a phosphonic acid derivative under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of [(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation reactions, which are critical in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Hexamethylphosphoramide: A solvent used in polymer and organometallic chemistry.
Phosphinic Acid Derivatives: Known for their biological activity and use as intermediates in organic synthesis.
Uniqueness
[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester is unique due to its specific ester group, which imparts distinct reactivity and functionality compared to other phosphonic acid derivatives
Properties
IUPAC Name |
N-(diethoxyphosphorylmethyl)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO3P/c1-5-9(4)8-13(10,11-6-2)12-7-3/h5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWJPFATBVIYQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CP(=O)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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